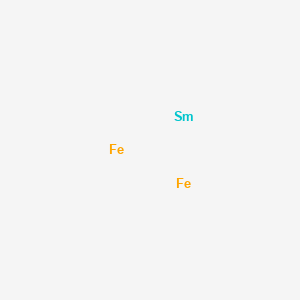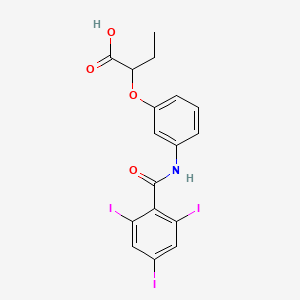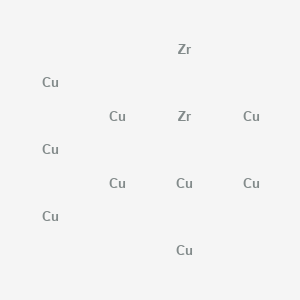![molecular formula C9H14O2Si B14718283 5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde CAS No. 13529-08-3](/img/structure/B14718283.png)
5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde is an organic compound with the molecular formula C9H14O2Si. It is a derivative of furan, a heterocyclic organic compound, and contains an ethyl(dimethyl)silyl group attached to the furan ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde can be achieved through several methods. One common approach involves the protection of the aldehyde group as a thioacetal, followed by deprotonation using a lithium base and quenching with deuterium oxide (D2O). The protecting group is then removed using a mercury-catalyzed reaction . Another method involves the Vilsmeier reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethyl(dimethyl)silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can undergo oxidation, reduction, and substitution reactions, which can lead to the formation of different products with distinct biological and chemical properties. The specific mechanism depends on the context in which the compound is used and the reactions it undergoes .
類似化合物との比較
Similar Compounds
5-(Ethoxymethyl)furan-2-carboxaldehyde: Similar structure with an ethoxymethyl group instead of an ethyl(dimethyl)silyl group.
2,5-Dimethylfuran: A simpler furan derivative with two methyl groups.
3-Acetyl-2,5-dimethylfuran: Contains an acetyl group and two methyl groups.
Uniqueness
5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde is unique due to the presence of the ethyl(dimethyl)silyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
13529-08-3 |
|---|---|
分子式 |
C9H14O2Si |
分子量 |
182.29 g/mol |
IUPAC名 |
5-[ethyl(dimethyl)silyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C9H14O2Si/c1-4-12(2,3)9-6-5-8(7-10)11-9/h5-7H,4H2,1-3H3 |
InChIキー |
SNVOOGLZLHZUCL-UHFFFAOYSA-N |
正規SMILES |
CC[Si](C)(C)C1=CC=C(O1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


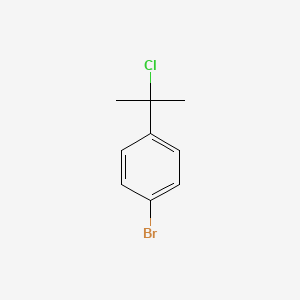

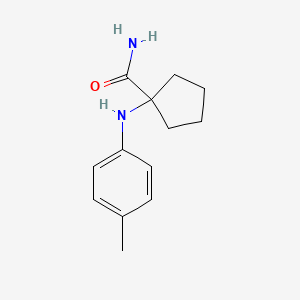

![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)
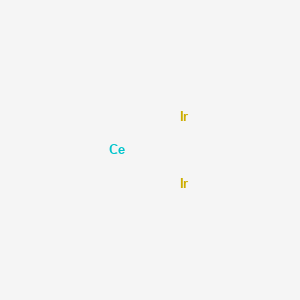
![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)
![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
